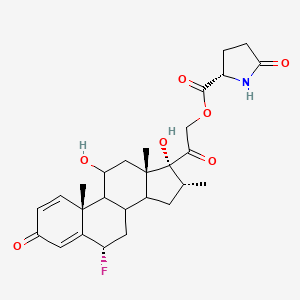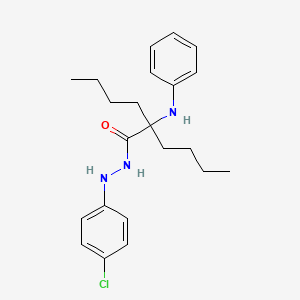
2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a butyl group, a phenyl group, and a chlorophenyl hydrazide moiety. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Norleucine Derivative: The initial step involves the synthesis of a norleucine derivative through a series of reactions, including alkylation and amination.
Introduction of Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the norleucine derivative.
Hydrazide Formation: The final step involves the reaction of the intermediate compound with 4-chlorophenylhydrazine under controlled conditions to form the desired hydrazide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydrazide group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the design of novel drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-Butyl-N-phenylnorleucine 2-(4-chlorophenyl)hydrazide can be compared with other similar compounds, such as:
Norleucine Derivatives: These compounds share a similar backbone structure but differ in the substituents attached to the norleucine moiety.
Phenylhydrazides: These compounds have a phenylhydrazide group but may differ in the alkyl or aryl groups attached to the hydrazide.
Chlorophenyl Compounds: These compounds contain a chlorophenyl group but may have different functional groups attached.
Properties
CAS No. |
95101-13-6 |
|---|---|
Molecular Formula |
C22H30ClN3O |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-anilino-2-butyl-N'-(4-chlorophenyl)hexanehydrazide |
InChI |
InChI=1S/C22H30ClN3O/c1-3-5-16-22(17-6-4-2,24-19-10-8-7-9-11-19)21(27)26-25-20-14-12-18(23)13-15-20/h7-15,24-25H,3-6,16-17H2,1-2H3,(H,26,27) |
InChI Key |
RHLQNZUGUBSFOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C(=O)NNC1=CC=C(C=C1)Cl)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


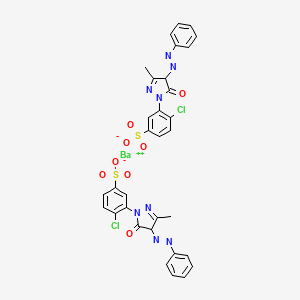
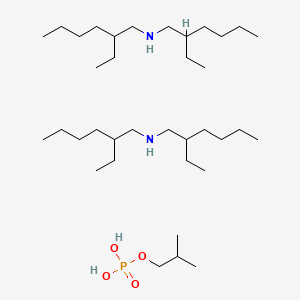
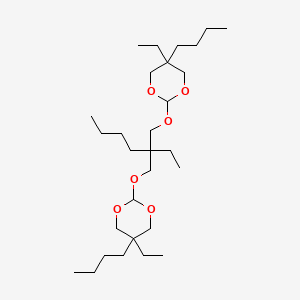
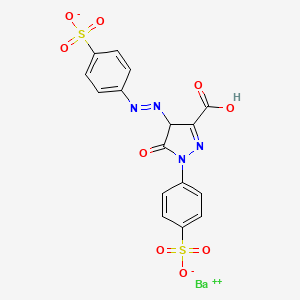
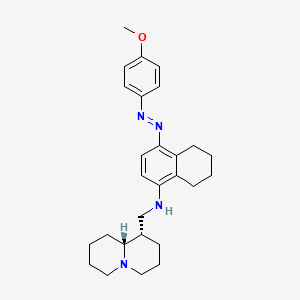

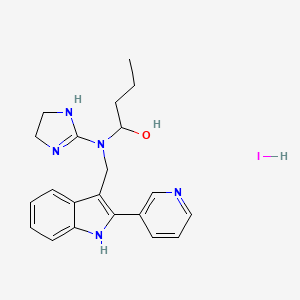
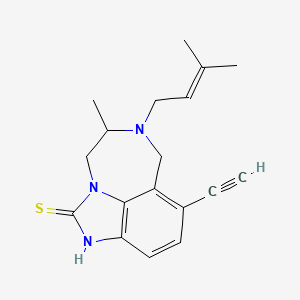
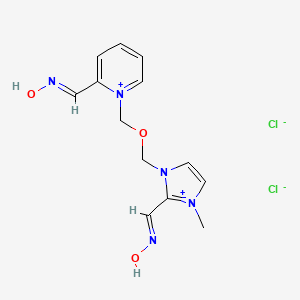

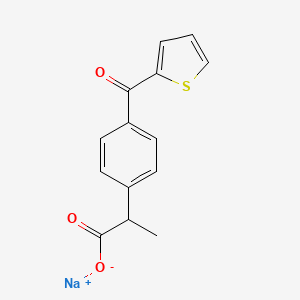
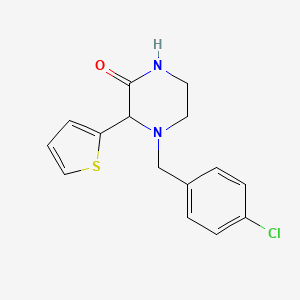
![acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-octadecyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12709389.png)
